molecular formula C10H14N2O2S2 B1276360 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol CAS No. 852400-11-4

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

Cat. No. B1276360
M. Wt: 258.4 g/mol
InChI Key: MNXQWRWGIOERRI-UHFFFAOYSA-N
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Description

The compound 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is a sulfur-containing heterocyclic molecule that has garnered interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The presence of both the piperidine and thiol functional groups within the same molecule provides a unique platform for chemical modifications and biological interactions.

Synthesis Analysis

The synthesis of related piperidine compounds has been reported in the literature. For instance, a method for synthesizing functionalized piperidines involves the reaction of phenyl-stabilized chiral sulfur ylides with five-membered-ring hemiaminals, which can yield piperidines with high enantioselectivity upon treatment with TMSOTf after isolating the intermediate epoxide . Another study describes the synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were obtained by reacting 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . These methods highlight the versatility of piperidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using modern spectroscopic techniques, as demonstrated in the synthesis of 5-substituted 1,3,4-oxadiazole derivatives . Additionally, the structure of a novel piperidine-containing pyridine derivative was confirmed by 1H NMR, mass spectrometry, and X-ray single crystal diffraction . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions due to their nucleophilic and electrophilic centers. The presence of a piperidine moiety can influence the reactivity and selectivity of the compound in reactions such as the formation of hemiaminals and subsequent cyclization to produce functionalized pyrrolidines or piperidines . The reactivity of the thiol group in 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol would also be an important consideration in its chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol are not detailed in the provided papers, the properties of similar compounds can be inferred. Piperidine derivatives generally exhibit basicity due to the presence of a nitrogen atom, and the thiol group contributes to the compound's nucleophilicity. The solubility, melting point, and stability of such compounds can be influenced by the substituents attached to the piperidine ring and the overall molecular structure .

Relevant Case Studies

The biological evaluation of synthesized piperidine derivatives has been conducted, with some compounds screened against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were also performed to assess the binding affinity and orientation of these compounds in the active sites of human BChE protein, identifying key amino acid residues involved in ligand stabilization . These studies provide insights into the potential therapeutic applications of piperidine derivatives.

Scientific Research Applications

  • Summary of Application: “5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol” has been identified as a potential inhibitor of Lysyl Oxidase (LOX), an enzyme that plays a critical role in tumor growth and metastatic spread . This compound was identified as a positive hit with a mean IC50 of 19 μM .
  • Methods of Application: The design of inhibitors was not aided by crystallographic or in silico methods due to the unavailability of a crystal structure of LOX . The compound was likely tested in vitro using a LOX enzyme activity assay .
  • Results or Outcomes: The compound showed promise as a LOX inhibitor, potentially making it a candidate for further development as an anti-metastatic cancer therapeutic .

properties

IUPAC Name

5-piperidin-1-ylsulfonyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXQWRWGIOERRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247250
Record name 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57268503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

CAS RN

852400-11-4
Record name 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852400-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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